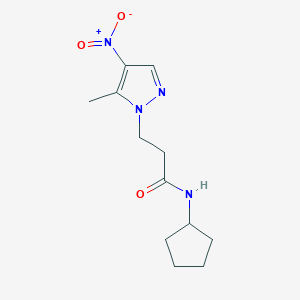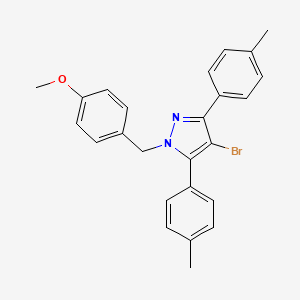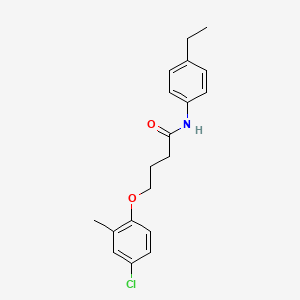
4-(4-chloro-2-methylphenoxy)-N-(4-ethylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chloro-2-methylphenoxy)-N-(4-ethylphenyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butanamide backbone substituted with a 4-chloro-2-methylphenoxy group and a 4-ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-2-methylphenoxy)-N-(4-ethylphenyl)butanamide typically involves the following steps:
-
Formation of 4-chloro-2-methylphenoxybutanoic acid
Starting materials: 4-chloro-2-methylphenol and butanoic acid.
Reaction conditions: The phenol is reacted with butanoic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride.
Product: 4-chloro-2-methylphenoxybutanoic acid.
-
Amidation
Starting materials: 4-chloro-2-methylphenoxybutanoic acid and 4-ethylphenylamine.
Reaction conditions: The acid chloride is then reacted with 4-ethylphenylamine in the presence of a base such as triethylamine or pyridine to form the desired amide.
Product: this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents and conditions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Products: Oxidation of the phenyl groups may lead to the formation of corresponding carboxylic acids.
-
Reduction
Reagents and conditions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Products: Reduction of the amide group may yield the corresponding amine.
-
Substitution
Reagents and conditions: Nucleophiles such as hydroxide ions or amines.
Products: Substitution reactions may occur at the chloro group, leading to the formation of various substituted derivatives.
Scientific Research Applications
4-(4-chloro-2-methylphenoxy)-N-(4-ethylphenyl)butanamide has several scientific research applications:
-
Medicinal Chemistry
Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Research focus: Studies on its pharmacokinetics, bioavailability, and therapeutic efficacy.
-
Materials Science
Applications: Used as a precursor in the synthesis of advanced materials, including polymers and nanomaterials.
Research focus: Development of materials with specific properties such as enhanced mechanical strength or thermal stability.
-
Biological Studies
Applications: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Research focus: Understanding its binding affinity and specificity towards biological targets.
Mechanism of Action
The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-(4-ethylphenyl)butanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may exert its effects by:
-
Binding to Enzymes
Mechanism: Inhibition or activation of enzyme activity.
Pathways involved: Modulation of metabolic pathways or signal transduction pathways.
-
Receptor Interaction
Mechanism: Agonist or antagonist activity at receptor sites.
Pathways involved: Alteration of cellular responses through receptor-mediated signaling.
Comparison with Similar Compounds
Similar Compounds
-
4-(4-chlorophenoxy)-N-(4-ethylphenyl)butanamide
Comparison: Similar structure but lacks the methyl group on the phenoxy ring.
Uniqueness: The presence of the methyl group in 4-(4-chloro-2-methylphenoxy)-N-(4-ethylphenyl)butanamide may influence its chemical reactivity and biological activity.
-
4-(4-chloro-2-methylphenoxy)-N-(4-methylphenyl)butanamide
Comparison: Similar structure but has a methyl group instead of an ethyl group on the phenyl ring.
Uniqueness: The ethyl group in this compound may affect its lipophilicity and pharmacokinetic properties.
Conclusion
This compound is a compound with diverse applications in scientific research Its unique structure and chemical properties make it a valuable subject of study in various fields, including medicinal chemistry, materials science, and biological studies
Properties
Molecular Formula |
C19H22ClNO2 |
|---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-N-(4-ethylphenyl)butanamide |
InChI |
InChI=1S/C19H22ClNO2/c1-3-15-6-9-17(10-7-15)21-19(22)5-4-12-23-18-11-8-16(20)13-14(18)2/h6-11,13H,3-5,12H2,1-2H3,(H,21,22) |
InChI Key |
BVWLAHVUXQVARA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Diazepane-1,4-diylbis[(4-chlorophenyl)methanone]](/img/structure/B10935020.png)
![(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)[4-(2-fluorobenzyl)piperazin-1-yl]methanone](/img/structure/B10935031.png)
![Ethyl {2-[(thiophen-2-ylsulfonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B10935037.png)
![N'-[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B10935042.png)
![N-(3,4-dimethylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10935045.png)
![Methyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10935054.png)
![4-{[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid](/img/structure/B10935065.png)
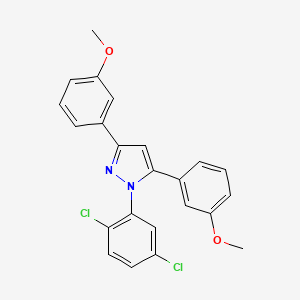
![3-(4-fluorophenyl)-6-methyl-N-[3-(1,2-oxazol-5-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10935068.png)
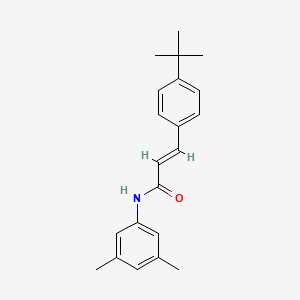
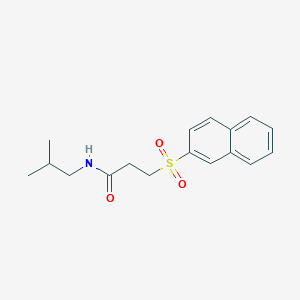
![N,N'-(methanediyldicyclohexane-4,1-diyl)bis[2-(3,4-dichlorophenyl)quinoline-4-carboxamide]](/img/structure/B10935093.png)
